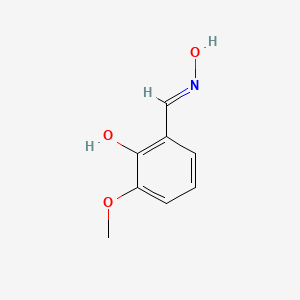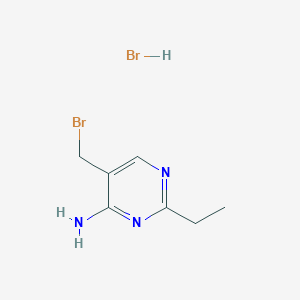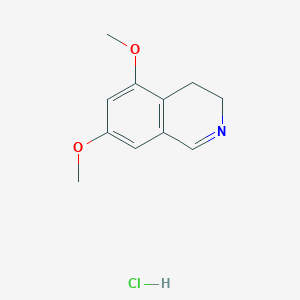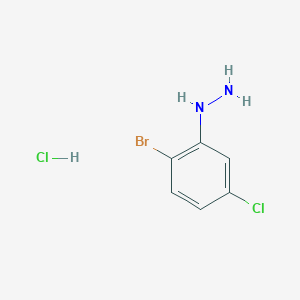
2-Hydroxy-3-methoxybenzaldehyde oxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime and its derivatives involves various chemical reactions, including the cleavage of the aldehyde C–H bond using a rhodium-based catalyst system to give corresponding 2-alkenoylphenols in good to excellent yields. Different substituents on the acetylene demonstrate a considerable directing effect on the regioselectivity of the reaction, showcasing the versatility of this compound in chemical synthesis (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methoxybenzaldehyde oxime derivatives has been elucidated through crystallography, showing various conformations and hydrogen-bonding patterns. These structures exhibit different arrangements of the methoxy group and the oxime unit, highlighting the compound's structural diversity and its implications for molecular interactions and stability (Gomes et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Hydroxy-3-methoxybenzaldehyde oxime includes its participation in reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system. This versatility underscores its potential in synthesizing diverse organic compounds. Moreover, its reaction with hexachlorocyclotriphosphazene has led to the synthesis of complex derivatives, further expanding the chemical utility of this compound (Özay et al., 2013).
Physical Properties Analysis
Spectral, thermal, and optical characterizations of 2-Hydroxy-3-methoxybenzaldehyde semicarbazone, a related compound, have revealed insights into its structural and purity aspects. The crystal structure determination through single-crystal XRD and the investigation of its nonlinear optical properties through UV–Vis spectroscopy highlight the compound's potential in materials science applications (Binil et al., 2013).
Chemical Properties Analysis
The compound exhibits antimicrobial and antiaflatoxigenic activities, as demonstrated by Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde. These properties suggest its potential in food safety and preservation, showcasing the broader implications of its chemical properties beyond synthesis and molecular structure (Harohally et al., 2017).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding : "2-Hydroxy-3-methoxybenzaldehyde oxime" and its derivatives have been studied for their crystal structures and hydrogen-bonding patterns. These studies contribute to understanding the molecular and supramolecular structures of such compounds (Gomes et al., 2018).
Metabolism and Excretion : Research on the metabolism and excretion of "2-Hydroxy-3-methoxybenzaldehyde oxime" (referred to as orthovanillin oxime in the study) has shown that it is primarily excreted via the urinary pathway, largely unchanged, with traces of corresponding acids found (Pham-Huu-Chanh et al., 1970).
Chemical Reactions and Kinetics : Studies have investigated the interconversion and hydrolysis of oximes of p-methoxybenzaldehyde, which is closely related to "2-Hydroxy-3-methoxybenzaldehyde oxime." These studies provide insight into the chemical reactions and kinetics of these compounds in different pH conditions (O'ferrall & O'Brien, 2004).
Supramolecular Chemistry : The compound has been used in the synthesis of two-dimensional supramolecular copper(II) and cobalt(III) complexes. These complexes have potential applications in areas such as antimicrobial activity and thermal and electrochemical properties (Chai et al., 2017).
Enzymatic Polymerization : "2-Hydroxy-3-methoxybenzaldehyde" has been studied in the context of enzymatic polymerization, demonstrating self-organization and formation of spatial periodic structures in a diffusion-controlled reaction setting (Karmanov & Monakov, 1994).
Redox Reactions : Research on the redox reactions of "2-Hydroxy-3-methoxybenzaldehyde" (o-vanillin) has been conducted, focusing on its interactions with various radicals. This study contributes to the understanding of the compound's chemical behavior under different pH conditions (Barik et al., 2004).
Antimicrobial and Antiaflatoxigenic Activities : Schiff bases of "2-Hydroxy-4-methoxybenzaldehyde" and similar aldehydes have been investigated for their antiaflatoxigenic and antimicrobial properties. These studies have potential implications for food safety and preservation (Harohally et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGYWVSQUBDDP-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxybenzaldehyde oxime | |
CAS RN |
2169-99-5 | |
| Record name | o-Vanillin oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-VANILLIN OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF5S6H6BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)




![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)

